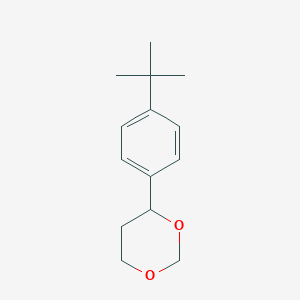![molecular formula C13H11NO B12567182 Acetonitrile,(2,3,5,6-tetrahydro-7H-indeno[5,6-B]furan-7-ylidene)-](/img/structure/B12567182.png)
Acetonitrile,(2,3,5,6-tetrahydro-7H-indeno[5,6-B]furan-7-ylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetonitrile, (2,3,5,6-tetrahydro-7H-indeno[5,6-B]furan-7-ylidene)- is a heterocyclic organic compound with the molecular formula C13H11NO. This compound is known for its unique structure, which combines elements of both acetonitrile and indeno-furan systems. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile, (2,3,5,6-tetrahydro-7H-indeno[5,6-B]furan-7-ylidene)- typically involves the reaction of indeno-furan derivatives with acetonitrile under specific conditions. The reaction often requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to maintain consistent quality and yield. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Acetonitrile, (2,3,5,6-tetrahydro-7H-indeno[5,6-B]furan-7-ylidene)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include controlled temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed.
Scientific Research Applications
Acetonitrile, (2,3,5,6-tetrahydro-7H-indeno[5,6-B]furan-7-ylidene)- is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties can be leveraged for specific applications.
Mechanism of Action
The mechanism by which Acetonitrile, (2,3,5,6-tetrahydro-7H-indeno[5,6-B]furan-7-ylidene)- exerts its effects involves interactions with various molecular targets and pathways. These interactions can include binding to specific enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Acetonitrile, (1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)-
- Acetonitrile, (2,3,5,6-tetrahydro-7H-indeno[5,6-b]furan-7-one)
Uniqueness
Acetonitrile, (2,3,5,6-tetrahydro-7H-indeno[5,6-B]furan-7-ylidene)- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in research and industrial applications where specific reactivity or functionality is required.
Properties
Molecular Formula |
C13H11NO |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
(2Z)-2-(2,3,5,6-tetrahydrocyclopenta[f][1]benzofuran-7-ylidene)acetonitrile |
InChI |
InChI=1S/C13H11NO/c14-5-3-9-1-2-10-7-11-4-6-15-13(11)8-12(9)10/h3,7-8H,1-2,4,6H2/b9-3- |
InChI Key |
NEELNHPPKGLTQL-OQFOIZHKSA-N |
Isomeric SMILES |
C1C/C(=C/C#N)/C2=CC3=C(CCO3)C=C21 |
Canonical SMILES |
C1CC(=CC#N)C2=CC3=C(CCO3)C=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, [(4-butylphenyl)ethynyl]trimethyl-](/img/structure/B12567099.png)
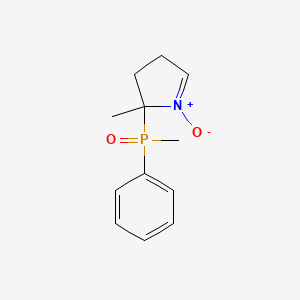
![1,1',1''-({2-[2-(2-Bromoethoxy)ethoxy]ethoxy}methanetriyl)tribenzene](/img/structure/B12567134.png)
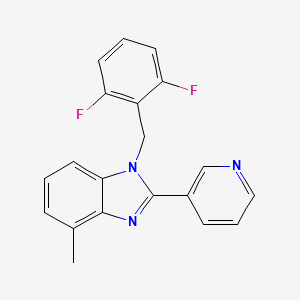


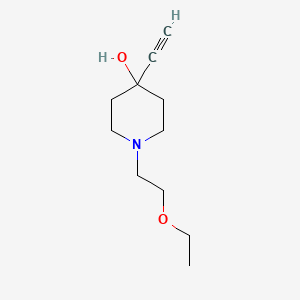

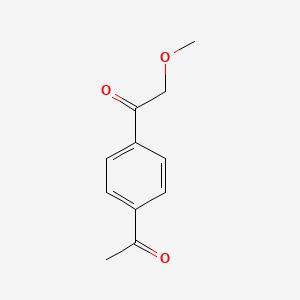
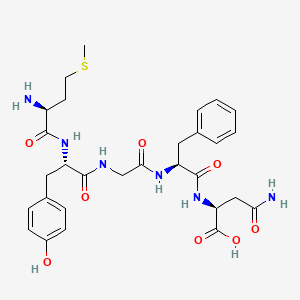
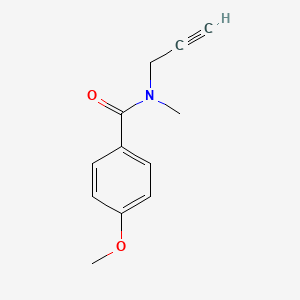

![4-{2,5-Dibutoxy-4-[(E)-chlorodiazenyl]phenyl}morpholine](/img/structure/B12567198.png)
